
MC-Val-Cit-Doxorubicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-Val-Cit-Doxorubicin is a compound used in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapies that combine the selective targeting capabilities of antibodies with the potent cell-killing effects of cytotoxic drugs. This compound consists of three main components: the antibody, the drug payload (doxorubicin), and the linker (MC-Val-Cit) that connects them. This compound is designed to deliver doxorubicin specifically to cancer cells, minimizing damage to healthy cells and reducing side effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-Doxorubicin involves several steps. First, doxorubicin is modified with a peptide bond using a known method from the literature. The product, MC-Val-Cit-PAB-DOX, is then purified and identified by mass spectrometry and 1H-NMR . The linker, maleimidocaproyl-valine-citrulline-p-aminobenzylcarbonyl-p-nitrophenol (MC-Val-Cit-PAB-PNP), is synthesized separately. The two components are then combined to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. High-performance liquid chromatography (HPLC) is used to determine the purity of the final product .
化学反应分析
Types of Reactions
MC-Val-Cit-Doxorubicin undergoes several types of chemical reactions, including:
Cleavage Reactions: The linker is designed to be cleaved by specific enzymes, such as cathepsin B, which are overexpressed in tumor cells.
Common Reagents and Conditions
Enzymes: Cathepsin B and related enzymes are commonly used to cleave the linker.
Buffers: Acidic buffers are used to facilitate hydrolysis of the peptide bond.
Major Products Formed
The major product formed from the cleavage of this compound is doxorubicin, which is released inside the target cell to exert its cytotoxic effects .
科学研究应用
MC-Val-Cit-Doxorubicin has several scientific research applications, including:
Chemistry: Used in the study of linker chemistry and drug conjugation techniques.
Biology: Investigated for its ability to selectively target and kill cancer cells.
Medicine: Developed as a targeted cancer therapy to minimize side effects and improve treatment efficacy.
Industry: Utilized in the production of ADCs for clinical trials and potential commercialization.
作用机制
MC-Val-Cit-Doxorubicin exerts its effects through a multi-step mechanism:
Targeting: The antibody component binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Cleavage: The linker is cleaved by enzymes such as cathepsin B, releasing doxorubicin inside the cell.
Cytotoxicity: Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and cell death.
相似化合物的比较
MC-Val-Cit-Doxorubicin is unique due to its specific linker and payload combination. Similar compounds include:
Adcetris®: Uses a similar Val-Cit linker but with a different payload, monomethyl auristatin E (MMAE).
Polivy®: Also uses the Val-Cit linker but with a different payload, monomethyl auristatin E (MMAE).
These compounds share the same linker construct but differ in their drug payloads, highlighting the versatility and specificity of ADCs in targeted cancer therapy .
属性
分子式 |
C56H67N7O19 |
|---|---|
分子量 |
1142.2 g/mol |
IUPAC 名称 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |
InChI |
InChI=1S/C56H67N7O19/c1-27(2)46(62-38(66)13-6-5-7-21-63-39(67)18-19-40(63)68)53(75)60-33(11-9-20-58-54(57)76)52(74)59-30-16-14-29(15-17-30)26-80-55(77)61-34-22-41(81-28(3)47(34)69)82-36-24-56(78,37(65)25-64)23-32-43(36)51(73)45-44(49(32)71)48(70)31-10-8-12-35(79-4)42(31)50(45)72/h8,10,12,14-19,27-28,33-34,36,41,46-47,64,69,71,73,78H,5-7,9,11,13,20-26H2,1-4H3,(H,59,74)(H,60,75)(H,61,77)(H,62,66)(H3,57,58,76)/t28-,33-,34-,36-,41-,46-,47+,56-/m0/s1 |
InChI 键 |
AYPRDRFYAQTVPD-GITVTGCLSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


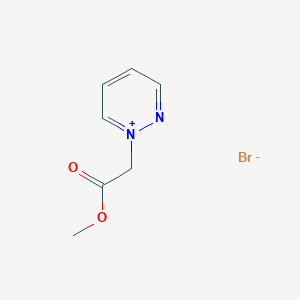
![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/structure/B13713476.png)
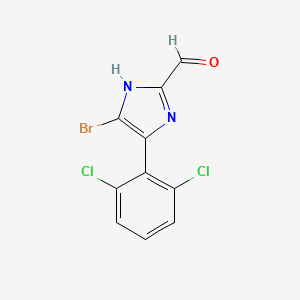
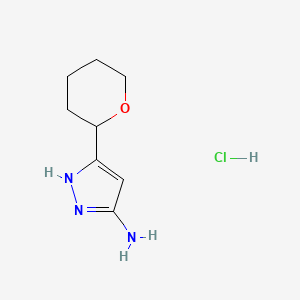
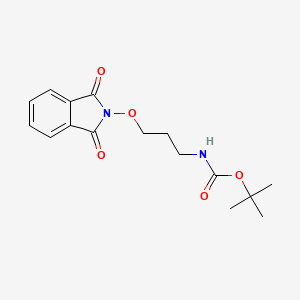
![4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)
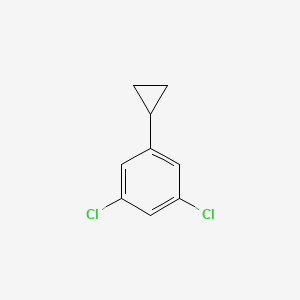
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
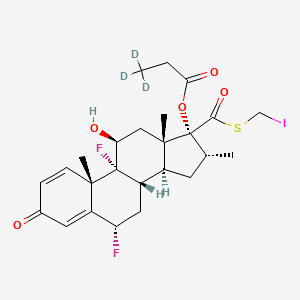
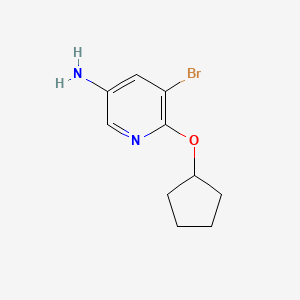
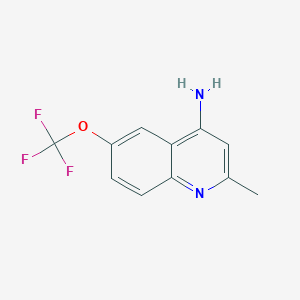

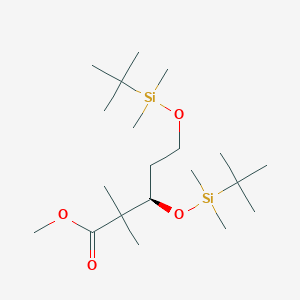
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
